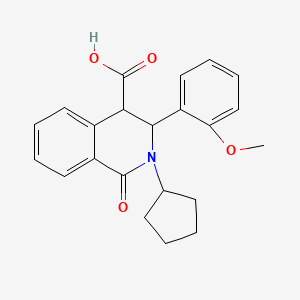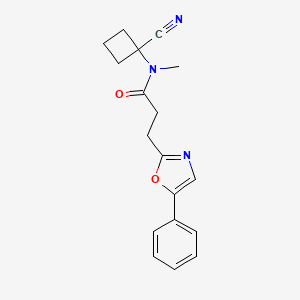
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, also known as CX-5461, is a small molecule inhibitor that has been developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is a key process in the production of ribosomal RNA (rRNA). CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Wirkmechanismus
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide inhibits Pol I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the inhibition of rRNA synthesis, which is required for the growth and proliferation of cancer cells. N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been shown to induce DNA damage and activate the p53 pathway, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been shown to selectively kill cancer cells that are dependent on high levels of rRNA synthesis. This is due to the inhibition of Pol I transcription, which is required for the production of rRNA. N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has also been shown to induce DNA damage and activate the p53 pathway, which may contribute to its anticancer activity. In addition, N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been shown to have minimal toxicity to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is its selectivity for cancer cells that are dependent on high levels of rRNA synthesis. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is its potential toxicity to normal cells, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the development of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide as an anticancer agent. One direction is to explore the combination of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide with other anticancer agents to enhance its activity. Another direction is to identify biomarkers that can predict the response to N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, which may help to select patients who are most likely to benefit from the treatment. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide in different cancer types and patient populations.
Conclusion:
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a small molecule inhibitor that selectively targets Pol I transcription, leading to the selective killing of cancer cells that are dependent on high levels of rRNA synthesis. It has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide and to evaluate its safety and efficacy in different cancer types and patient populations.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves several steps, including the preparation of the starting materials and the reaction conditions. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been extensively studied for its potential as an anticancer agent. Studies have shown that N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide inhibits Pol I transcription, leading to the selective killing of cancer cells that are dependent on high levels of rRNA synthesis. N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has shown activity against a variety of cancer types, including solid tumors and hematological malignancies.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21(18(13-19)10-5-11-18)17(22)9-8-16-20-12-15(23-16)14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZJQFGCNLNWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=NC=C(O1)C2=CC=CC=C2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1,3-oxazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)
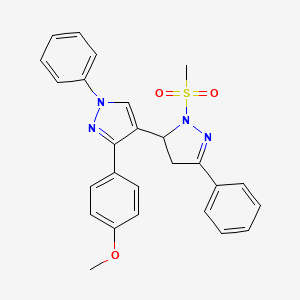
![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)
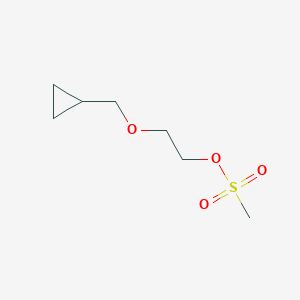

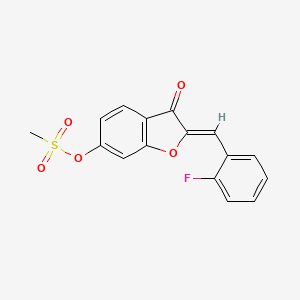

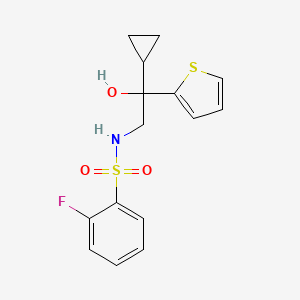
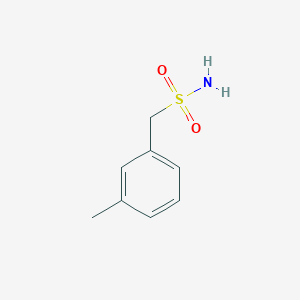
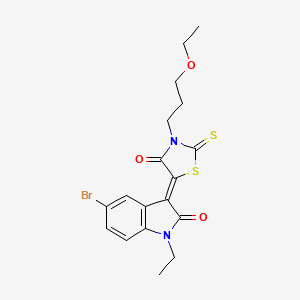

![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
